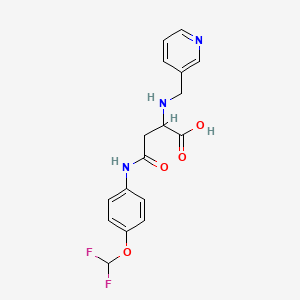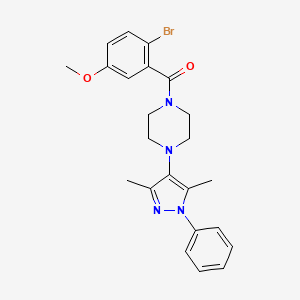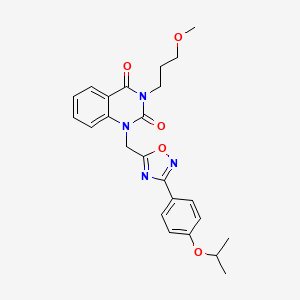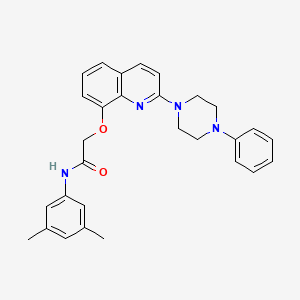
4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity or basicity, reactivity with other substances, and stability are also analyzed .科学的研究の応用
Optical Gating and Nanofluidic Devices
"4-oxo-4-(pyren-4-ylmethoxy) butanoic acid," a compound closely related to the one , has been utilized to demonstrate optical gating in nanofluidic devices based on synthetic ion channels. The inner surfaces of these channels are modified with photolabile hydrophobic molecules that can be removed by irradiation to generate hydrophilic groups, facilitating UV-light-triggered permselective transport of ionic species in aqueous solutions. This application is significant for developing light-induced controlled release systems, sensing, and information processing technologies (Ali et al., 2012).
Supramolecular Synthons in Crystal Engineering
Research into the crystalline structures of compounds like "4-oxo-4-(pyridin-2-ylamino)butanoic acid" reveals their utility in studying supramolecular synthons, which are fundamental components in the design of molecular crystals with specific properties. These studies aid in understanding how hydrogen bonding patterns contribute to the formation of one-dimensional helical columns and two-dimensional architectures, crucial for designing novel materials with desired properties (PrakashShet et al., 2018).
Synthetic Methods for Fluorine-Containing Compounds
The synthesis and transformation of compounds related to "4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid" have been explored for creating fluorine-containing pyrroles, which are valuable in various chemical and pharmaceutical applications. Such synthetic methodologies enable the production of complex molecules with potential biological activity and material applications, highlighting the compound's role in advancing fluorine chemistry (Okada et al., 1992).
Molecular and Crystal Structure Analysis
The detailed analysis of the molecular and crystal structure of "4-oxo-4-(pyridin-3-ylamino)butanoic acid" (analogous to the compound of interest) provides insights into its structural directing effects in forming hydrogen bonded chains and supramolecular structures. Such studies are fundamental in the field of crystal engineering, where understanding the molecular basis of material properties is crucial for designing new materials with specific functions (Naveen et al., 2016).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-[4-(difluoromethoxy)anilino]-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O4/c18-17(19)26-13-5-3-12(4-6-13)22-15(23)8-14(16(24)25)21-10-11-2-1-7-20-9-11/h1-7,9,14,17,21H,8,10H2,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYYJKOZRZNNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(CC(=O)NC2=CC=C(C=C2)OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2890628.png)
![(3As,8aR)-2,2-dimethyl-4,5,6,7,8,8a-hexahydro-3aH-[1,3]dioxolo[4,5-d]azepine;hydrochloride](/img/structure/B2890629.png)


![2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2890638.png)
![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2890639.png)
![3-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2890640.png)
![6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2890641.png)
![1-{6-Bromoimidazo[1,2-a]pyrazin-2-yl}-3-ethyl-3-(2-methylprop-2-en-1-yl)urea](/img/structure/B2890642.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2890644.png)

![2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2890647.png)
